Cas no 2680718-69-6 (2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid)

2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid is a specialized organic compound featuring a benzoic acid core substituted with a sulfamoyl group at the 2-position and a trifluoroacetamido moiety at the 4-position. This structure imparts unique reactivity and stability, making it valuable in pharmaceutical and agrochemical synthesis. The sulfamoyl group enhances hydrogen-bonding potential, while the trifluoroacetamido substituent contributes to electron-withdrawing effects, influencing the compound's acidity and binding properties. Its well-defined chemical profile allows for precise modifications in drug development, particularly in designing enzyme inhibitors or bioactive intermediates. The compound's high purity and consistent performance make it suitable for research applications requiring reliable and reproducible results.
2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid structure
2680718-69-6 structure
商品名:2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid
CAS番号:2680718-69-6
MF:C9H7F3N2O5S
メガワット:312.222491502762
CID:5632456
PubChem ID:165938268

2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid 化学的及び物理的性質

名前と識別子

    • EN300-28292409
    • 2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid
    • 2680718-69-6
    • 2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid
    • インチ: 1S/C9H7F3N2O5S/c10-9(11,12)8(17)14-4-1-2-5(7(15)16)6(3-4)20(13,18)19/h1-3H,(H,14,17)(H,15,16)(H2,13,18,19)
    • InChIKey: LUEYZUHIBXMUGJ-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=C(C=CC=1C(=O)O)NC(C(F)(F)F)=O)(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 312.00277699g/mol
  • どういたいしつりょう: 312.00277699g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 9
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 499
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 135Ų

2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28292409-0.05g
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid
2680718-69-6 95.0%
0.05g
$732.0 2025-03-19
Enamine
EN300-28292409-0.5g
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid
2680718-69-6 95.0%
0.5g
$836.0 2025-03-19
Enamine
EN300-28292409-1.0g
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid
2680718-69-6 95.0%
1.0g
$871.0 2025-03-19
Enamine
EN300-28292409-2.5g
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid
2680718-69-6 95.0%
2.5g
$1707.0 2025-03-19
Enamine
EN300-28292409-0.25g
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid
2680718-69-6 95.0%
0.25g
$801.0 2025-03-19
Enamine
EN300-28292409-5.0g
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid
2680718-69-6 95.0%
5.0g
$2525.0 2025-03-19
Enamine
EN300-28292409-10g
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid
2680718-69-6
10g
$3746.0 2023-09-08
Enamine
EN300-28292409-5g
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid
2680718-69-6
5g
$2525.0 2023-09-08
Enamine
EN300-28292409-1g
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid
2680718-69-6
1g
$871.0 2023-09-08
Enamine
EN300-28292409-0.1g
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid
2680718-69-6 95.0%
0.1g
$767.0 2025-03-19

2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid 関連文献

2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acidに関する追加情報

Introduction to 2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid (CAS No. 2680718-69-6)

2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2680718-69-6, represents a sophisticated derivative of benzoic acid, featuring both sulfamoyl and trifluoroacetamido functional groups. These structural features contribute to its unique chemical properties and potential biological activities, making it a subject of interest for various applications in drug discovery and therapeutic development.

The molecular structure of 2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid consists of a benzoic acid core substituted at the 2-position with a sulfamoyl group (-SO₂NH₂) and at the 4-position with a 2,2,2-trifluoroacetamido group (-CF₃CONH₂). The presence of these functional groups imparts distinct physicochemical characteristics, such as enhanced solubility in polar solvents and potential interactions with biological targets. Such properties are crucial for evaluating its suitability as an intermediate in synthetic chemistry or as a lead compound in pharmacological investigations.

In recent years, there has been growing interest in the development of novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are well-known for their antimicrobial, anti-inflammatory, and anticancer properties, among others. The introduction of fluorine atoms into the molecular framework, as seen in the trifluoroacetamido group of 2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid, further modulates its pharmacokinetic and pharmacodynamic profiles. Fluorine substitution is frequently employed in medicinal chemistry to improve metabolic stability, binding affinity, and overall drug efficacy.

One of the most compelling aspects of 2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid is its potential role as a precursor in the synthesis of more complex pharmaceutical agents. Researchers have explored its utility in generating derivatives with tailored biological activities by further modifying its structure. For instance, the sulfamoyl group can be readily functionalized to introduce additional pharmacophores, while the trifluoroacetamido moiety provides a stable handle for conjugation reactions. These attributes make it a valuable building block in the quest for next-generation therapeutics.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising candidates like 2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid. These methods allow researchers to predict and validate the biological activity of such compounds before proceeding to costly and time-consuming experimental validations. The integration of machine learning algorithms has further enhanced the efficiency of this process by enabling more accurate predictions of molecular interactions. As a result, compounds like 2680718-69-6 are being rapidly screened for their potential applications in treating various diseases.

The therapeutic potential of 2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid has been explored in several preclinical studies. One notable area of interest is its antimicrobial properties. Sulfonamide derivatives have long been recognized for their ability to inhibit bacterial growth by targeting essential metabolic pathways. The fluorinated version of this compound may exhibit enhanced activity against resistant strains due to modifications in its binding affinity to bacterial enzymes. This makes it a promising candidate for developing new antibiotics or antibiotic adjuvants.

Moreover, research suggests that 2680718-69-6 may have applications beyond antimicrobial therapy. Studies indicate that sulfonamide-based compounds can modulate inflammatory responses by interacting with specific enzymes and receptors involved in immune signaling pathways. The presence of the trifluoroacetamido group may enhance these interactions by improving receptor binding stability. Such findings open up possibilities for developing novel anti-inflammatory agents that could be used to treat conditions like rheumatoid arthritis or inflammatory bowel disease.

In addition to its antimicrobial and anti-inflammatory potential, 2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid has also been investigated for its anticancer properties. Certain sulfonamide derivatives have demonstrated ability to inhibit tumor growth by interfering with key cellular processes such as proliferation and apoptosis. The structural features of 2680718-69-6, particularly the sulfamoyl and trifluoroacetamido groups, may confer selective toxicity towards cancer cells while minimizing side effects on healthy tissues. Ongoing studies are aimed at identifying optimal conditions for its use in cancer therapy protocols.

The synthesis of 2680718-69-6 presents an interesting challenge from a chemical perspective due to the complexity of its functional groups. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such compounds efficiently and with high yields。 Techniques such as transition-metal-catalyzed cross-coupling reactions and flow chemistry have enabled researchers to construct intricate molecular frameworks with precision。 These advancements not only streamline the synthesis process but also allow for greater flexibility in modifying the structure for desired biological outcomes。

The future prospects for CAS No 2680718-69-6 are promising as ongoing research continues to uncover new applications and optimize its synthesis. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of laboratory findings into clinical applications。 With continued investment in drug discovery technologies, compounds like this one will play an increasingly important role in addressing unmet medical needs worldwide。

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.